![molecular formula C9H10O3S B3088223 2-(4-Methanesulfinylphenyl)acetic acid CAS No. 118362-28-0](/img/structure/B3088223.png)
2-(4-Methanesulfinylphenyl)acetic acid
Overview
Description
“2-(4-Methanesulfinylphenyl)acetic acid” is a chemical compound with the CAS number 118362-28-0 . It has a molecular weight of 198.24 . It is usually found in the form of a powder .
Synthesis Analysis
The synthesis of “2-(4-Methanesulfinylphenyl)acetic acid” involves the reaction of 2-(4-(methylthio)phenyl)acetic acid with sodium periodate in a methanol-water solution at 0-20℃ for 2 hours . The reaction mixture is then filtered and concentrated to yield the desired product .Scientific Research Applications
Organic Synthesis
This compound can serve as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, potentially leading to the creation of new molecules with diverse properties .
Pharmaceuticals
In the pharmaceutical industry, “2-(4-Methanesulfinylphenyl)acetic acid” could be used in the synthesis of new drugs. Its molecular structure could potentially be manipulated to create compounds with therapeutic effects .
Agrochemicals
This compound could also find use in the agrochemical industry. It might be used in the synthesis of pesticides, herbicides, or other chemicals used in agriculture .
Dyestuff Fields
In the field of dyes and pigments, “2-(4-Methanesulfinylphenyl)acetic acid” could potentially be used as a starting material or intermediate. The sulfonyl group in its structure might contribute to the color properties of the final product .
Material Science
Given its unique properties, this compound could potentially be used in the development of new materials. For instance, it might be used in the synthesis of polymers with specific characteristics .
Analytical Chemistry
“2-(4-Methanesulfinylphenyl)acetic acid” could potentially be used in analytical chemistry, for instance, as a standard or reagent in various analytical techniques .
Safety and Hazards
The safety information for “2-(4-Methanesulfinylphenyl)acetic acid” indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that similar indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar indole derivatives show good anti-inflammatory activity with excessive selectivity towards cox-2 . This suggests that 2-(4-Methanesulfinylphenyl)acetic acid may interact with its targets, leading to changes in cellular processes and potentially resulting in its biological effects .
Biochemical Pathways
It is known that similar compounds can affect various pathways related to their biological activities
Result of Action
Similar indole derivatives have been shown to possess various biological activities, suggesting that 2-(4-methanesulfinylphenyl)acetic acid may have similar effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-(4-methylsulfinylphenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUAZQVVFGAWMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methanesulfinylphenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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